molecular formula C9H14F2O3 B2434715 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid CAS No. 2167605-84-5

2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid

Cat. No.: B2434715
CAS No.: 2167605-84-5
M. Wt: 208.205
InChI Key: YFFXKEWFZSRLCV-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid is a chemical compound with the molecular formula C₉H₁₄F₂O₃ It is characterized by the presence of a difluorocyclohexyl group attached to a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanol.

    Methoxylation: The hydroxyl group of 4,4-difluorocyclohexanol is converted to a methoxy group using methanol and an acid catalyst.

    Carboxylation: The methoxy derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature to form the methoxyacetic acid moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The methoxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Difluorocyclohexyl)acetic acid: Similar structure but lacks the methoxy group.

    2-(4,4-Difluorocyclohexyl)propanoic acid: Similar structure with a propanoic acid moiety instead of methoxyacetic acid.

    4,4-Difluorocyclohexanol: Precursor in the synthesis of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid.

Uniqueness

This compound is unique due to the presence of both difluorocyclohexyl and methoxyacetic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)-2-methoxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O3/c1-14-7(8(12)13)6-2-4-9(10,11)5-3-6/h6-7H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFXKEWFZSRLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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